molecular formula C9H12FNO B2779748 (2R)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol CAS No. 2248173-38-6

(2R)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol

Cat. No.: B2779748
CAS No.: 2248173-38-6
M. Wt: 169.199
InChI Key: ACGQZTHQUDQWKA-SSDOTTSWSA-N
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Description

(2R)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol is an organic compound that features a fluorinated pyridine ring attached to a chiral carbon center

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoropyridine and 2-methylpropan-1-ol.

    Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride, to deprotonate the alcohol, followed by nucleophilic substitution to introduce the fluoropyridine moiety.

    Purification: The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group yields ketones or aldehydes, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

(2R)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. The fluoropyridine moiety can engage in hydrogen bonding and π-π interactions, which influence its binding affinity and specificity. The chiral center also plays a role in the compound’s stereoselectivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    (2R)-3-(5-Chloropyridin-3-yl)-2-methylpropan-1-ol: Similar structure but with a chlorine atom instead of fluorine.

    (2R)-3-(5-Bromopyridin-3-yl)-2-methylpropan-1-ol: Similar structure but with a bromine atom instead of fluorine.

    (2R)-3-(5-Iodopyridin-3-yl)-2-methylpropan-1-ol: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in (2R)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol imparts unique properties such as increased lipophilicity and metabolic stability compared to its halogenated analogs. These characteristics make it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(2R)-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-7(6-12)2-8-3-9(10)5-11-4-8/h3-5,7,12H,2,6H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGQZTHQUDQWKA-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CN=C1)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC(=CN=C1)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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